molecular formula C25H19N3O3 B214796 3-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide

3-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide

Cat. No. B214796
M. Wt: 409.4 g/mol
InChI Key: MONRQCCRKCOVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide, also known as MNPA, is a novel chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

3-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide exerts its effects through the modulation of ion channels, particularly the voltage-gated sodium channel Nav1.7. 3-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide binds to a specific site on Nav1.7, leading to a shift in the voltage dependence of channel activation and inactivation. This results in a reduction in the excitability of neurons, which can have therapeutic implications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
3-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide has been shown to have a number of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cancer cell growth, and the reduction of pain sensitivity. 3-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

3-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide has several advantages for lab experiments, including its high purity and yield, its well-characterized mechanism of action, and its potential applications in various fields. However, 3-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide also has some limitations, including its relatively low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for 3-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide research, including the development of novel compounds based on its scaffold, the optimization of its synthesis method, and the exploration of its potential therapeutic applications in various fields. 3-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide also has potential applications in the development of new painkillers and anti-inflammatory drugs. Further research is needed to fully understand the potential of 3-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide in these areas.

Synthesis Methods

3-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide can be synthesized through a multistep process involving the coupling of 2-naphthoic acid with 2-methyl-5-(2-nitrophenyl)oxazole, followed by reduction and deprotection steps. This method has been optimized to yield high purity and yield of 3-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide.

Scientific Research Applications

3-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide has been shown to modulate the activity of certain ion channels, making it a potential candidate for the treatment of neurological disorders such as epilepsy. In cancer research, 3-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide has been found to inhibit the growth of certain cancer cells, making it a potential candidate for the development of anticancer drugs. In drug discovery, 3-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide has been used as a scaffold for the development of novel compounds with potential therapeutic applications.

properties

Product Name

3-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide

Molecular Formula

C25H19N3O3

Molecular Weight

409.4 g/mol

IUPAC Name

3-methoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C25H19N3O3/c1-15-9-10-18(25-28-23-21(31-25)8-5-11-26-23)13-20(15)27-24(29)19-12-16-6-3-4-7-17(16)14-22(19)30-2/h3-14H,1-2H3,(H,27,29)

InChI Key

MONRQCCRKCOVAO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC5=CC=CC=C5C=C4OC

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC5=CC=CC=C5C=C4OC

Origin of Product

United States

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